molecular formula C15H15N3O2S2 B287190 methyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate

methyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate

Cat. No. B287190
M. Wt: 333.4 g/mol
InChI Key: ACPYVXWGNMAQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate is a chemical compound used in scientific research. It has several applications in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of methyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins involved in inflammation, cancer, and microbial growth.
Biochemical and Physiological Effects:
Methyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the growth of cancer cells, and inhibit the growth of certain microorganisms.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate in lab experiments is its potential anti-inflammatory, anti-cancer, and anti-microbial activities. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.

Future Directions

For research on methyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate include further studies on its mechanism of action, optimization of its use in experiments, and exploration of its potential therapeutic applications in humans.
In conclusion, methyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate is a chemical compound used in scientific research to study the effects of thiazole and pyrazole derivatives on biological systems. It has potential anti-inflammatory, anti-cancer, and anti-microbial activities. However, its mechanism of action is not fully understood, which limits its optimization in experiments. Future research on this compound should focus on understanding its mechanism of action, optimizing its use in experiments, and exploring its potential therapeutic applications in humans.

Synthesis Methods

The synthesis of methyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate involves the reaction of 2-amino-4-methylbenzothiazole with methyl 3-methylthiopropionate and ethyl acetoacetate in the presence of a base. The resulting product is then treated with hydrazine hydrate to obtain the final compound.

Scientific Research Applications

Methyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate is used in scientific research to study the effects of thiazole and pyrazole derivatives on biological systems. It has been found to have potential anti-inflammatory, anti-cancer, and anti-microbial activities.

properties

Product Name

methyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate

Molecular Formula

C15H15N3O2S2

Molecular Weight

333.4 g/mol

IUPAC Name

methyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-3-methylsulfanylpyrazole-4-carboxylate

InChI

InChI=1S/C15H15N3O2S2/c1-8-6-5-7-10-12(8)16-15(22-10)18-9(2)11(14(19)20-3)13(17-18)21-4/h5-7H,1-4H3

InChI Key

ACPYVXWGNMAQRC-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)SC(=N2)N3C(=C(C(=N3)SC)C(=O)OC)C

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3C(=C(C(=N3)SC)C(=O)OC)C

Origin of Product

United States

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